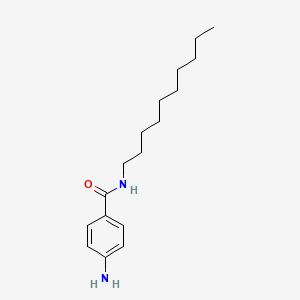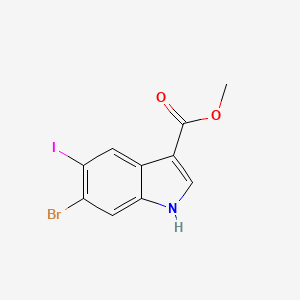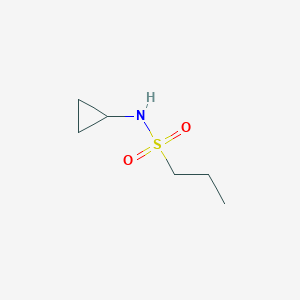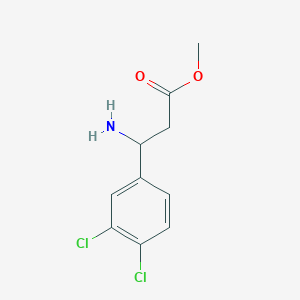
(2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide is a chemical compound with the molecular formula C25H17BrF5P. It is a phosphonium salt where the phosphonium ion is bonded to a pentafluorobenzyl group and three phenyl groups. This compound is known for its applications in organic synthesis and analytical chemistry due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide typically involves the reaction of pentafluorobenzyl bromide with triphenylphosphine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction can be optimized using microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis are common to enhance efficiency and yield .
化学反応の分析
Types of Reactions: (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or THF.
Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products: The major products of these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an alkoxide would yield an ether derivative .
科学的研究の応用
Chemistry: (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide is used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents for olefination reactions .
Biology and Medicine: In biological research, it is used for the derivatization of biomolecules to enhance their detection and quantification in mass spectrometry .
Industry: The compound is employed in the analysis of trace organics in environmental samples, such as identifying pollutants in surface waters .
作用機序
The mechanism of action of (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. The pentafluorobenzyl group enhances the compound’s reactivity and stability, making it effective in various chemical transformations .
類似化合物との比較
- Benzyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
Comparison: Compared to its analogs, (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide exhibits higher reactivity due to the electron-withdrawing effects of the pentafluorobenzyl group. This makes it more effective in certain synthetic applications and analytical techniques .
特性
分子式 |
C25H17BrF5P |
|---|---|
分子量 |
523.3 g/mol |
IUPAC名 |
(2,3,4,5,6-pentafluorophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H17F5P.BrH/c26-21-20(22(27)24(29)25(30)23(21)28)16-31(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
InChIキー |
CFQPYIMQKFBJAP-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C(=C(C(=C2F)F)F)F)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














